tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group, often using thiol-based reagents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The piperidine ring may also interact with various receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Similar in structure but with a chlorosulfonyl group instead of a sulfanylmethyl group.
Tert-butyl 2-(methylsulfanyl)piperidine-1-carboxylate: Features a methylsulfanyl group instead of a sulfanylmethyl group.
Uniqueness
Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
2348317-32-6 |
---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
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